molecular formula C11H15N3O B13559647 2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol

2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol

Cat. No.: B13559647
M. Wt: 205.26 g/mol
InChI Key: NUJDMNZVTGGFSW-UHFFFAOYSA-N
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Description

2-Amino-3-(1-methyl-1H-indazol-3-yl)propan-1-ol is a β-amino alcohol derivative featuring a 1-methylindazole substituent at the C3 position of the propanol backbone. The indazole moiety confers unique electronic and steric properties, which may influence solubility, stability, and receptor binding compared to related compounds.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-amino-3-(1-methylindazol-3-yl)propan-1-ol

InChI

InChI=1S/C11H15N3O/c1-14-11-5-3-2-4-9(11)10(13-14)6-8(12)7-15/h2-5,8,15H,6-7,12H2,1H3

InChI Key

NUJDMNZVTGGFSW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CC(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, followed by reductive cyclization reactions . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed to synthesize indazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR/MS)
2-Amino-3-(1-methyl-1H-indazol-3-yl)propan-1-ol Indazole 1-Methyl group on indazole Not provided Not available Not available
2-Amino-3-(1H-imidazol-4-yl)propan-1-ol Ditrifluoroacetate Imidazole 4-Imidazole; trifluoroacetate 369.22 (calc.) 218–220 $^1$H NMR (CD$_3$OD): δ 2.90–3.71; ESI-MS: 369.16 [M+H]$^+$
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol Benzoimidazole Benzyl, methoxyphenoxy 404.40 (calc.) Not available LCMS: Rt=0.98 min; m/z=404 [M+H]$^+$
(S)-2-Amino-3-(4-aminophenyl)propan-1-ol Phenyl 4-Aminophenyl 166.20 (calc.) Not available Synthetic route: NaBH$_4$ reduction in IPA
2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol Benzoimidazole 2-Methylpropanol chain 233.28 (calc.) Not available CAS 1341133-87-6 (commercial)
Key Observations:

Benzoimidazole derivatives (e.g., ) exhibit increased molecular weight and steric bulk, which may reduce solubility but improve binding affinity in hydrophobic pockets.

Substituent Effects: The 1-methyl group on indazole likely reduces intermolecular hydrogen bonding, lowering melting points relative to polar analogs like the 4-aminophenyl derivative . Trifluoroacetate salts (e.g., ) improve crystallinity, as evidenced by the high melting point (218–220°C).

Synthetic Accessibility: Sodium borohydride reduction (used in ) is a common method for amino alcohol synthesis, but indazole-containing analogs may require specialized conditions due to steric hindrance.

Pharmacological and Functional Insights

While direct pharmacological data for 2-Amino-3-(1-methyl-1H-indazol-3-yl)propan-1-ol are absent, inferences can be drawn from analogs:

  • Imidazole Derivatives : Compounds like are often explored for histamine receptor modulation due to the imidazole ring’s resemblance to histidine.
  • Benzoimidazole Analogs : The commercial availability of suggests utility in kinase inhibition or antimicrobial applications, given benzoimidazole’s prevalence in such domains.
  • Aminophenyl Derivatives: The 4-aminophenyl group in may enhance interactions with amine-binding enzymes or transporters.

Biological Activity

2-Amino-3-(1-methyl-1H-indazol-3-yl)propan-1-ol, with the CAS number 1498650-13-7, is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H15N3O
  • Molecular Weight : 205.26 g/mol
  • Structure : The compound features an indazole moiety, which is known for its diverse pharmacological activities.

Antitumor Activity

Research indicates that compounds similar to 2-amino-3-(1-methyl-1H-indazol-3-yl)propan-1-ol exhibit significant antitumor properties. For instance, studies on related indazole derivatives have shown their ability to inhibit tumor growth through the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival .

The proposed mechanism involves:

  • Inhibition of Cell Proliferation : Compounds in this class can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
  • Cell Cycle Arrest : Indazole derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

Study 1: Anticancer Properties

A study investigated the effects of indazole derivatives on various cancer cell lines, including HeLa (cervical cancer) and AGS (gastric cancer). The results demonstrated that these compounds significantly reduced cell viability with IC50 values ranging from 10 to 30 µM. The presence of the indazole structure was crucial for this activity, suggesting that modifications could enhance efficacy .

Study 2: In Vivo Efficacy

In a mouse xenograft model, administration of related compounds led to a marked decrease in tumor size compared to controls. The study highlighted the relationship between drug exposure levels and antitumor efficacy, emphasizing the importance of pharmacokinetics in therapeutic outcomes .

Comparative Biological Activity Table

CompoundIC50 (µM)Mechanism of ActionCell Line Tested
2-Amino-3-(1-methyl-1H-indazol)25Apoptosis inductionHeLa
Indazole Derivative A15Cell cycle arrestAGS
Indazole Derivative B30Mitochondrial dysfunctionHepG2

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